![molecular formula C17H15NO6 B5819448 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, also known as MNBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNBA is a synthetic compound that has been developed by scientists to study its mechanism of action, biochemical and physiological effects, and its potential applications in various fields.
Wirkmechanismus
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid acts by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has several advantages for use in lab experiments, including its high yield and purity, its ability to inhibit specific enzymes and proteins, and its potential applications in various fields. However, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, including its potential use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Further studies are needed to determine the safety and efficacy of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid in humans and to develop new 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid derivatives with improved properties. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid also has potential applications in material science, including the development of new materials with improved properties.
Synthesemethoden
The synthesis of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid involves the reaction between 2-methoxy-4-(2-nitrovinyl)phenol and 3-(chloromethyl)benzoic acid in the presence of a base. The reaction results in the formation of 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid, which is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. 3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-[[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16-10-12(7-8-18(21)22)5-6-15(16)24-11-13-3-2-4-14(9-13)17(19)20/h2-10H,11H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYTXTFEYCNHIB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5819377.png)
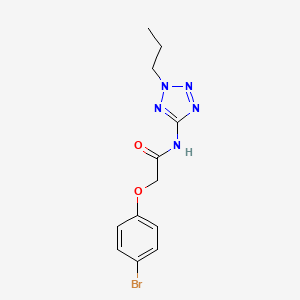
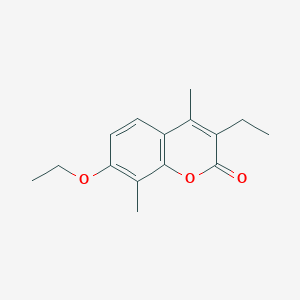
![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)
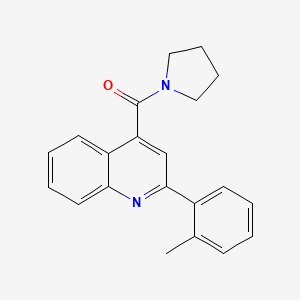
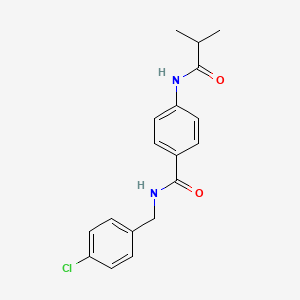
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)
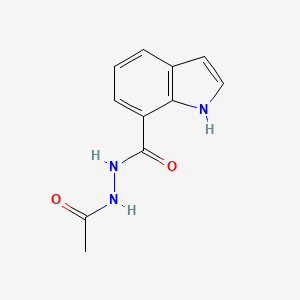
![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
![3-isopropoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5819454.png)